

The chemical structure and properties of Avenanthramide-C methyl ester.

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Compound of Interest

Compound Name: Avenanthramide-C methyl ester

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An In-depth Technical Guide to Avenanthramide-C Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and associated mechanisms of action of **Avenanthramide-C methyl ester**. It is intended to serve as a core resource for researchers in pharmacology, cell biology, and drug development.

Chemical Identity and Physicochemical Properties

Avenanthramide-C methyl ester is a synthetic derivative of Avenanthramide-C, a polyphenol found naturally in oats. The esterification of the carboxylic acid group modifies its physicochemical properties, which can influence its solubility and cell permeability.

Chemical Structure:

- Formal Name: 2-[[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]amino]5-hydroxybenzoic acid, methyl ester^{[1][2]}
- CAS Number: 955382-52-2^{[1][2][3][4]}
- Molecular Formula: C₁₇H₁₅NO₆^{[1][2][4]}

- Molecular Weight: 329.3 g/mol [1][2]
- SMILES: OC1=CC(C(OC)=O)=C(NC(/C=C/C2=CC(O)=C(O)C=C2)=O)C=C1[2]

The structure consists of a dihydroxyphenyl propenoyl group linked via an amide bond to a 5-hydroxy-anthranilic acid methyl ester backbone.

Physicochemical Data

The compound is typically supplied as a crystalline solid and exhibits solubility in various organic solvents, with limited solubility in aqueous buffers.[1][2]

Property	Value	Reference
Physical State	Crystalline Solid	[1][2]
Purity	≥90% - ≥95% (supplier dependent)	[1][2][4]
UV/Vis. λmax	224, 348, 356 nm	[1][2]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]
Solubility		
DMSO	~20 mg/mL	[1][2]
DMF	~20 mg/mL	[1][2]
Ethanol	~10 mg/mL	[1][2]
DMSO:PBS (1:1, pH 7.2)	~0.5 mg/mL	[1][2]

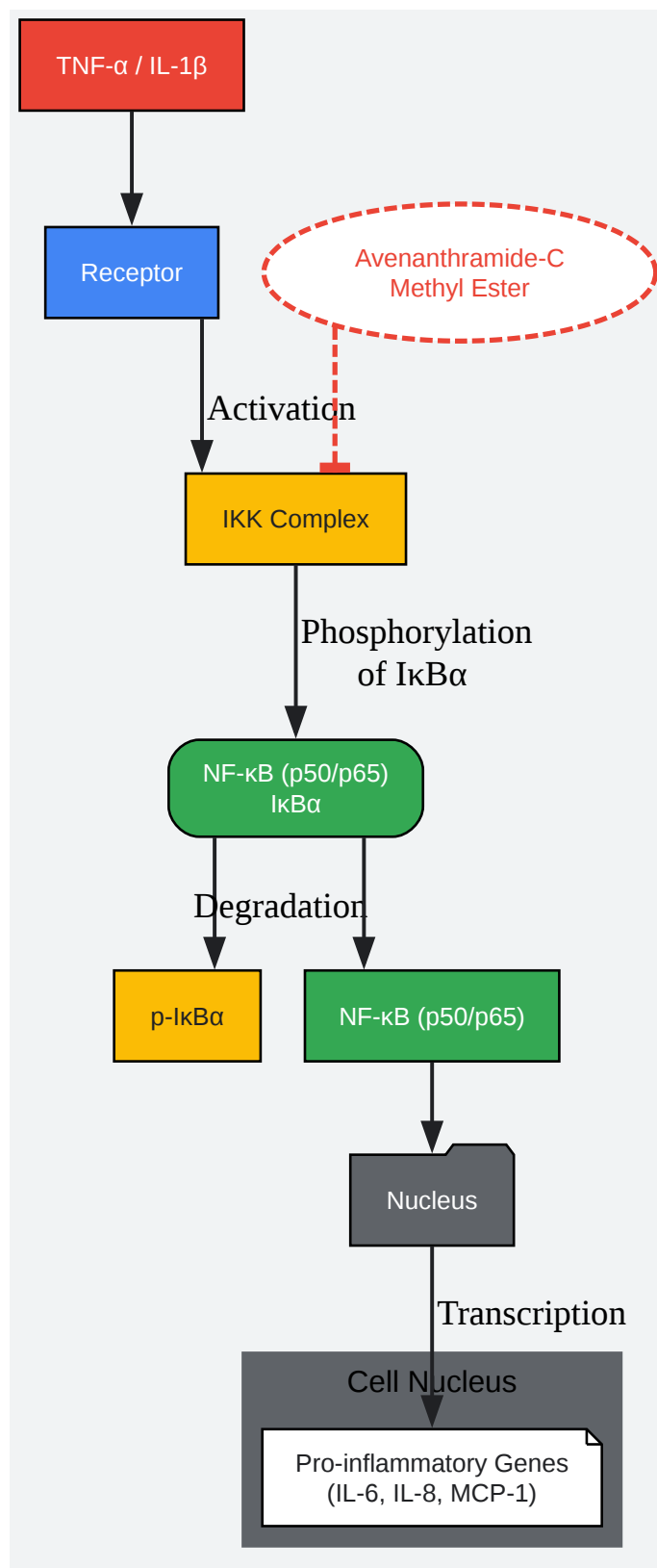
Biological Activity and Mechanisms of Action

Avenanthramide-C methyl ester is primarily recognized for its potent anti-inflammatory and antioxidant activities. It modulates key signaling pathways involved in cellular stress and inflammatory responses.

Anti-Inflammatory Activity

The primary anti-inflammatory mechanism of **Avenanthramide-C methyl ester** is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[2][3][5]} It has been shown to block the phosphorylation of I κ B kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitor of NF- κ B (I κ B).^{[2][6]} This action prevents the translocation of the active NF- κ B dimer (p50/p65) into the nucleus, thereby downregulating the expression of NF- κ B target genes, including pro-inflammatory cytokines.

The compound dose-dependently inhibits the expression and secretion of key inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) in various cell types, including human aortic endothelial cells.^{[2][7]}



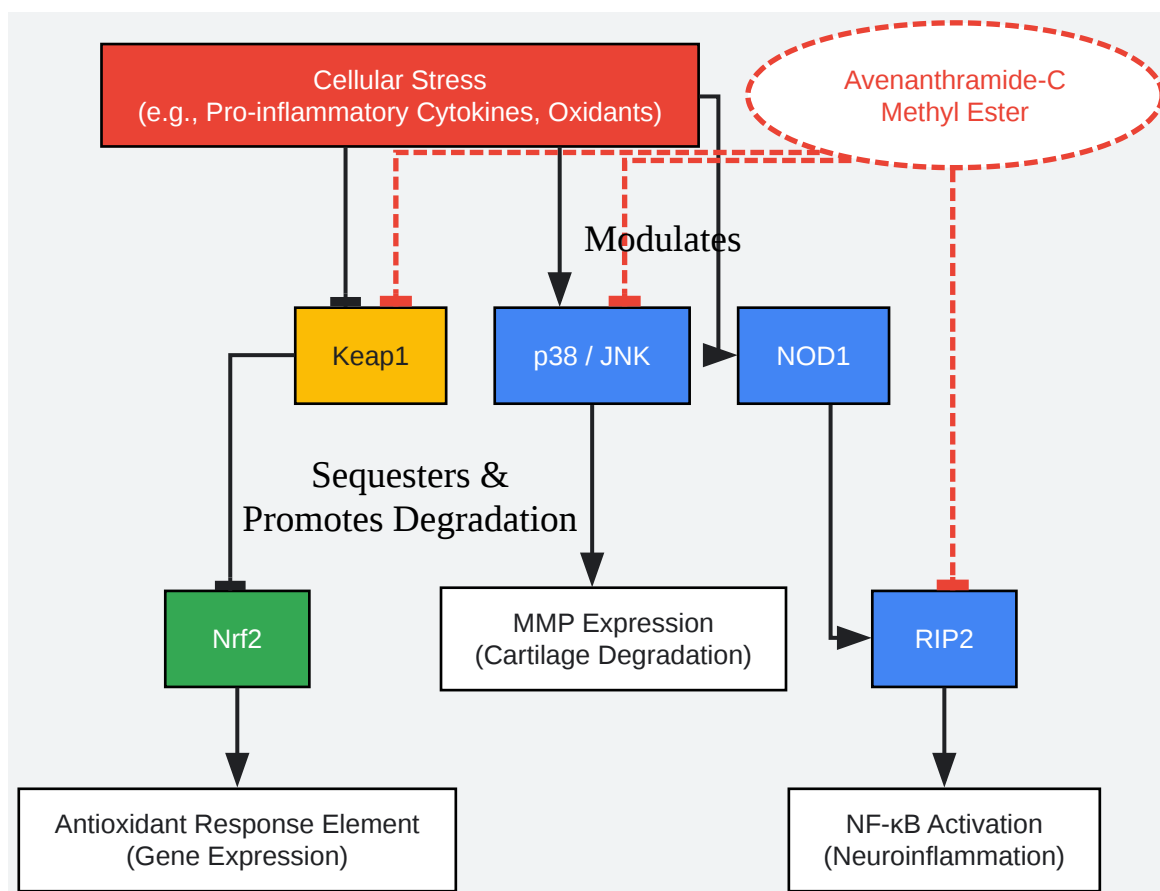
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Inhibition of the Canonical NF-κB Signaling Pathway.

Modulation of Other Signaling Pathways

Beyond the canonical NF- κ B pathway, Avenanthramide-C and its derivatives have been shown to influence other critical signaling cascades:

- **MAPK Pathway:** In the context of osteoarthritis, Avenanthramide-C inhibits the expression of matrix metalloproteinases (MMPs) by regulating p38 kinase and JNK signaling pathways, but not ERK or NF- κ B in that specific model.[8][9]
- **NOD1/RIP2/NF- κ B Pathway:** In models of Alzheimer's disease, Avenanthramide-C has been shown to reduce neuroinflammation by inhibiting the NOD1/RIP2/NF- κ B signaling pathway.[10][11]
- **Antioxidant Response Pathway:** The compound exerts protective effects against cisplatin-induced cardiotoxicity by modulating the p62–Keap1–Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[12]



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Modulation of MAPK, NOD1, and Keap1-Nrf2 Pathways.

Antiproliferative and Antioxidant Activity

Avenanthramide-C and its methyl ester derivative have demonstrated antiproliferative effects, particularly against colon cancer cell lines.^[6] This activity is linked to its broader antioxidant properties. Avenanthramide-C is noted to have a high total antioxidant capacity, effectively scavenging various free radicals.^{[13][14]}

Quantitative Biological Data

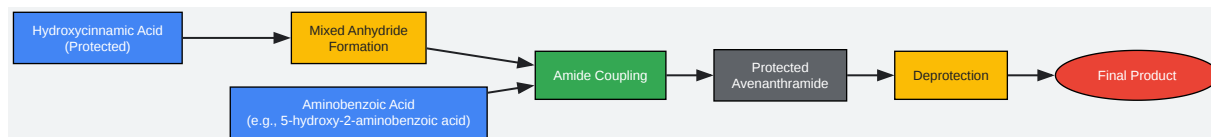
Parameter	Value	Cell/System	Reference
IC ₅₀ (IKK/IκB Phosphorylation)	~40 μM	Human Aortic Endothelial Cells	^{[15][16]}
EC ₅₀ (TNF-α-induced NF-κB inhibition)	64.3 μM (for Avn-2c)	C2C12 Cells	^[14]
In Vivo Dosage	6 mg/kg (oral gavage)	5x FAD Mice	^[11]
Human Pharmacokinetics (Avn-C)	C _{max} : 41.4 - 89.0 nmol/L	Healthy Adults (0.5-1g dose)	^[17]
Antioxidant Activity (DPPH)	IC ₅₀ : 7.38 μg/mL	In vitro assay	^[18]

Experimental Methodologies

This section outlines the core experimental protocols used to characterize the biological activities of **Avenanthramide-C methyl ester**.

Synthesis

While Avenanthramide-C is naturally occurring, the methyl ester is synthetically prepared. An improved and environmentally friendly approach for synthesizing the avenanthramide family involves a mixed anhydride method.^{[14][19]} This strategy offers high yields and purity, often allowing for direct crystallization of the product and avoiding complex chromatographic purification. The biosynthesis in oats involves the condensation of 5-hydroxyanthranilic acid with caffeoyl-CoA, catalyzed by the enzyme HHT.^[20]



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General Workflow for Mixed Anhydride Synthesis.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

- Cell Culture: Plate cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HeLa 57A or HEK293T) in a 96-well plate and grow overnight.[6][8]
- Treatment: Pre-treat cells with varying concentrations of **Avenanthramide-C methyl ester** for a specified time (e.g., 1 hour).
- Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 20 ng/mL) or IL-1β and incubate for 4-7 hours.[2][10]
- Lysis: Wash cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[2][8]
- Detection: Transfer a small volume of the cell lysate (e.g., 10-20 μL) to an opaque 96-well plate.[2][6]
- Measurement: Use a luminometer to inject the luciferase assay reagent (containing luciferin substrate) and measure the resulting luminescence. The light output is proportional to the NF-κB transcriptional activity.[3][6]

Cytokine Secretion ELISA

This immunoassay measures the concentration of secreted cytokines (IL-6, IL-8, MCP-1) in the cell culture supernatant.

- Cell Culture and Treatment: Plate cells (e.g., human aortic endothelial cells) and treat with the compound and/or stimulant as described above.
- Supernatant Collection: After the incubation period, collect the cell culture medium.
- ELISA Protocol (General Sandwich):
 - Add standards and collected supernatants to wells of a 96-well plate pre-coated with a capture antibody specific for the target cytokine. Incubate for 1-2 hours.[\[21\]](#)
 - Wash the plate multiple times with a wash buffer to remove unbound substances.[\[21\]](#)
 - Add a biotin-conjugated detection antibody specific for the target cytokine. Incubate for 1 hour.[\[21\]](#)
 - Wash the plate.
 - Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.[\[21\]](#)
 - Wash the plate.
 - Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound cytokine. Incubate for ~30 minutes in the dark.
 - Add a stop solution to terminate the reaction and read the absorbance at 450 nm using a microplate reader.
- Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated from known concentrations of the recombinant cytokine.[\[22\]](#)

MTT Cell Viability/Antiproliferation Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[\[1\]](#)

- Cell Plating: Seed cells (e.g., CaCo-2, HT29 colon cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[\[5\]](#)

- Treatment: Expose the cells to various concentrations of **Avenanthramide-C methyl ester** and incubate for the desired duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[1]
- Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1][5]
- Measurement: Shake the plate for ~15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550-600 nm (typically 570 nm) using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

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